

ONL1204: A Technical Deep Dive into its Neuroprotective Pathways

Author: BenchChem Technical Support Team. Date: December 2025

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A Whitepaper for Researchers and Drug Development Professionals

Ann Arbor, MI – ONL1204, a first-in-class small peptide inhibitor of the Fas receptor, is emerging as a significant neuroprotective agent with the potential to address a range of retinal diseases characterized by photoreceptor and retinal ganglion cell death.[1][2][3] Developed by ONL Therapeutics, this investigational drug, now also known as xelafaslatide, is designed to protect key retinal cells from apoptosis and inflammation, the root causes of vision loss in numerous ocular conditions.[1][4] This technical guide synthesizes the available preclinical and clinical data on ONL1204, detailing its mechanism of action, experimental validation, and quantitative outcomes.

Core Mechanism of Action: Inhibition of the Fas Receptor

ONL1204 is a 12-amino acid synthetic peptide that acts as a Fas receptor inhibitor.[5][6] The Fas receptor (also known as CD95 or APO-1) is a member of the tumor necrosis factor (TNF) receptor superfamily and a critical regulator of both apoptosis (programmed cell death) and inflammation.[7][8] In various retinal diseases, the Fas receptor becomes upregulated and activated, triggering downstream signaling cascades that lead to cell death and the release of pro-inflammatory factors.[7]

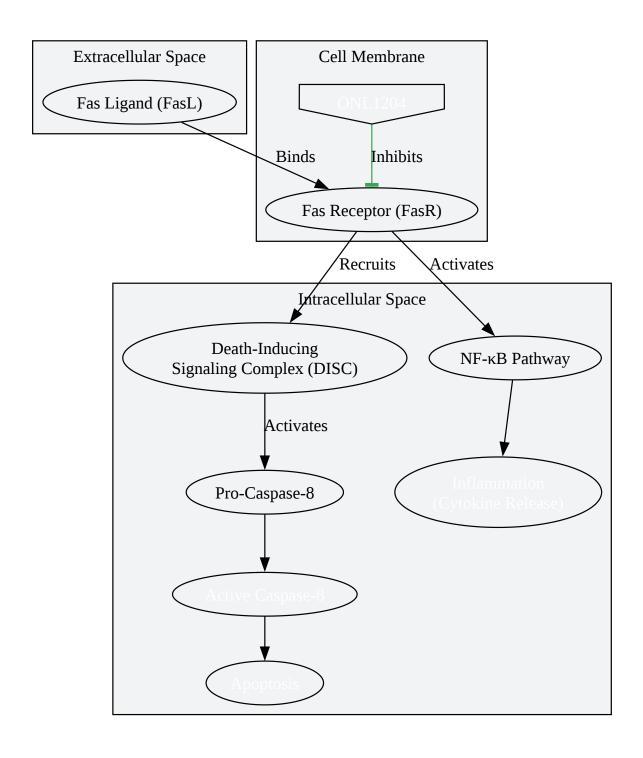






By binding to the Fas receptor, ONL1204 prevents its activation by its natural ligand (FasL).[4] [7] This blockade occurs at the apex of the cell death and inflammatory cascades, preventing the initiation of these damaging processes.[7] The inhibition of Fas signaling by ONL1204 has been shown to have a dual effect: it directly prevents the activation of apoptotic pathways and also suppresses the inflammatory response.[8][9]





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Preclinical Data: Broad Neuroprotective Efficacy



ONL1204 has demonstrated significant neuroprotective effects across a variety of preclinical animal models of retinal disease. These studies have established its ability to protect photoreceptors, retinal pigment epithelium (RPE), and retinal ganglion cells (RGCs).[5]

Geographic Atrophy and Dry Age-Related Macular Degeneration (AMD) Models

In a chronic mouse model designed to reflect key features of dry AMD, two intravitreal administrations of ONL1204 preserved RPE morphology, reduced caspase-8 activity, and decreased inflammation.[5][8] Specifically, ONL1204 treatment led to a decrease in IBA1+ inflammatory cell infiltration in the retina.[5][8] Another study in a rabbit model using sodium iodate to induce RPE toxicity showed that ONL1204 conferred significant and sustained protection of the RPE.[5][8]

Model	Key Findings	Reference
Chronic Mouse Model of Dry AMD	Preserved RPE morphology, reduced caspase-8 activity, decreased IBA1+ inflammatory cell infiltration.	[5][8]
Rabbit Sodium Iodate Model	Significant and sustained protection of the RPE.	[5][8]

Glaucoma Models

In an inducible mouse model of glaucoma where intraocular pressure (IOP) was elevated, ONL1204 provided robust neuroprotection even when administered after the initial injury.[10] Treatment with ONL1204 significantly reduced RGC death and axon loss compared to vehicle-treated controls.[10] Furthermore, ONL1204 abrogated microglia activation and inhibited the induction of multiple genes implicated in glaucoma, including cytokines, chemokines, and components of the complement and inflammasome pathways.[10]



Model	Key Findings	Reference
Microbead-Induced Mouse Model of Glaucoma	Significantly reduced RGC death and axon loss; abrogated microglia activation; inhibited induction of inflammatory genes (TNF α , IL-1 β , etc.).	[10]

Inherited Retinal Degeneration (IRD) Models

Studies in rd10 and P23H mouse models of inherited retinal degeneration have shown that ONL1204 treatment resulted in a decreased number of TUNEL-positive photoreceptors, reduced caspase-8 activity, enhanced photoreceptor cell counts, and improved visual function as measured by electroretinography (ERG).[11][12] Treatment also reduced immune cell activation in the retinas of these models.[11] A study in P23H mice demonstrated that the combination of ONL1204 with hydroxychloroquine (which reduces autophagy flux) had an additive protective effect on photoreceptor survival and function.[13]

Model	Key Findings	Reference
rd10 and P23H Mouse Models	Decreased TUNEL-positive photoreceptors, reduced caspase-8 activity, enhanced photoreceptor counts, improved visual function (ERG).	[11][12]
P23H Mouse Model (with Hydroxychloroquine)	Additive protective effect on photoreceptor survival and function.	[13]

Clinical Trial Data: Translating Preclinical Success

ONL1204 has progressed into clinical trials for several retinal diseases, including geographic atrophy (GA), retinal detachment, and glaucoma.[4][14]



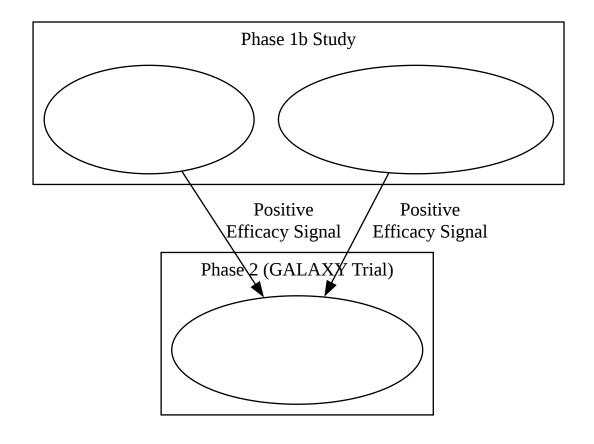
Geographic Atrophy (GA)

A Phase 1b study in patients with GA secondary to AMD demonstrated encouraging efficacy signals.[6] The study had two components: a dose-escalation arm and a natural history-controlled arm.[7]

Study Component	Dosing	Key Efficacy Finding	Reference
Dose-Escalation	Single intravitreal injection	42% reduction in the rate of GA lesion growth compared to the fellow untreated eye at 6 months.	[6][7]
Natural History- Controlled	Two injections, 3 months apart	Approximately 50% reduction in the rate of lesion growth in the higher dose arm at 6 months compared to sham.	[6][7]

The treatment was generally safe and well-tolerated, with no cases of choroidal neovascularization or intraocular inflammation observed.[6] Based on these positive results, a global Phase 2 trial (GALAXY) has been initiated to further evaluate the efficacy and safety of ONL1204 in patients with GA.[1]





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Retinal Detachment and Glaucoma

ONL1204 has also been evaluated in clinical trials for macula-off rhegmatogenous retinal detachment (RRD) and open-angle glaucoma.[4][15] In a Phase 2 trial for RRD, while the overall study did not meet its primary endpoint, a neuroprotective benefit was observed in patients at the highest risk for vision loss.[4] In a study on patients with progressing open-angle glaucoma, ONL1204 was found to be safe and well-tolerated, with treated eyes showing sustained increases in retinal nerve fiber layer thickness and improved or stabilized visual fields.[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in key preclinical studies of ONL1204.

Microbead-Induced Glaucoma Mouse Model



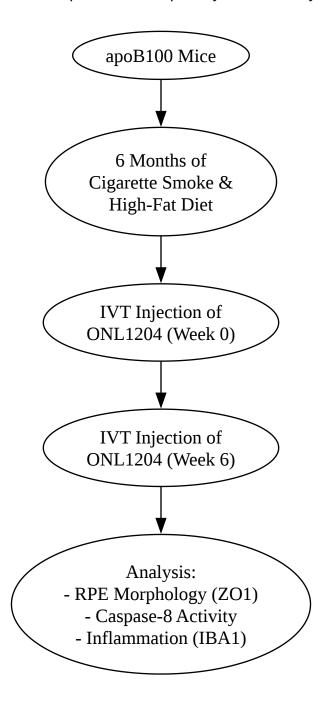
- Objective: To evaluate the neuroprotective and anti-inflammatory effects of ONL1204 in a model of elevated IOP.
- Animal Model: Wild-type (WT) and Fas-deficient (Faslpr) mice.
- Procedure:
 - Intracameral injection of microbeads to elevate IOP.
 - Intravitreal injection of ONL1204 or vehicle control. In some experiments, ONL1204 was administered after IOP elevation.
 - IOP was monitored using rebound tonometry.
 - After 28 days, retinal flatmounts were prepared and stained with Iba1 to assess microglia activation via confocal microscopy.
 - Retinal ganglion cell and axon counts were performed.
 - Quantitative PCR (qPCR) was used to measure the expression of genes implicated in glaucoma, including cytokines, chemokines, and components of the complement and inflammasome pathways.[10]

Chronic Dry AMD Mouse Model

- Objective: To assess the efficacy of repeat administrations of ONL1204 in a chronic model of dry AMD.
- Animal Model: apoB100 mice.
- Procedure:
 - Mice were exposed to 6 months of cigarette smoke and a high-fat diet (CS/HFD) to induce AMD-like pathology.
 - Two intravitreal injections of ONL1204 were administered 6 weeks apart.



- RPE flatmounts were collected and immunolabeled with ZO1 antibody to visualize RPE cell margins using confocal microscopy.
- Caspase-8 activity was measured to assess apoptosis.
- Immunostaining for IBA1 was performed to quantify inflammatory cell infiltration.[5][16]



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Conclusion

ONL1204 represents a novel, targeted approach to neuroprotection in a field with significant unmet medical needs. By inhibiting the Fas receptor, it addresses both apoptosis and inflammation, key drivers of retinal cell death in a multitude of diseases. The robust preclinical data, coupled with encouraging early-phase clinical results, particularly in geographic atrophy, position ONL1204 as a promising therapeutic candidate. The ongoing Phase 2 GALAXY trial will be instrumental in further defining its role in the management of GA and potentially other retinal conditions. The unique mechanism of action and favorable safety profile to date suggest that ONL1204 could become a cornerstone of neuroprotective therapy for a broad spectrum of retinal diseases.

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- To cite this document: BenchChem. [ONL1204: A Technical Deep Dive into its Neuroprotective Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830120#onl1204-neuroprotection-pathways]

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